Molecular Weight Differential vs. Non-Fluorinated Core Analog Enables Precise Mass-Directed Purification
The target compound (C14H12BrFO, MW 295.15) is directly comparable to the non-fluorinated analog 1-(benzyloxy)-4-(bromomethyl)benzene (C14H13BrO, CAS 20600-22-0, MW 277.16). The presence of the ortho-fluorine atom increases the molecular weight by 17.99 Da relative to the non-fluorinated analog . This mass differential, which exceeds the typical isotope envelope width of the bromine atom (≈2 Da for 79Br/81Br), provides unambiguous mass spectrometric differentiation between the two compounds when monitoring reaction progress or verifying intermediate identity in multi-step syntheses where both scaffolds could be employed interchangeably [1].
| Evidence Dimension | Molecular Weight (Da) |
|---|---|
| Target Compound Data | 295.15 g/mol |
| Comparator Or Baseline | 1-(Benzyloxy)-4-(bromomethyl)benzene: 277.16 g/mol |
| Quantified Difference | +17.99 Da (6.5% increase in MW) |
| Conditions | Calculated from molecular formula; experimental MS detection |
Why This Matters
This mass differential enables unambiguous LC-MS peak assignment when screening reaction conditions where both fluorinated and non-fluorinated scaffolds are under evaluation, reducing analytical ambiguity and false-positive intermediate identification.
- [1] ChemSrc. (2024). 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene Physical Properties. CAS 922719-77-5. View Source
